molecular formula C13H14O2 B2486353 2-Butyl-1-benzofuran-3-carbaldehyde CAS No. 251479-20-6

2-Butyl-1-benzofuran-3-carbaldehyde

Cat. No. B2486353
CAS RN: 251479-20-6
M. Wt: 202.253
InChI Key: WAQDWMWCWBOZLQ-UHFFFAOYSA-N
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Description

2-Butyl-1-benzofuran-3-carbaldehyde is a chemical compound with the molecular formula C13H14O2 and a molecular weight of 202.25 . It is used for proteomics research .


Molecular Structure Analysis

The InChI code for 2-Butyl-1-benzofuran-3-carbaldehyde is 1S/C13H14O2/c1-2-3-7-13-11(9-14)10-6-4-5-8-12(10)15-13/h4-6,8-9H,2-3,7H2,1H3 .


Physical And Chemical Properties Analysis

2-Butyl-1-benzofuran-3-carbaldehyde is a liquid at room temperature .

Scientific Research Applications

Pharmaceutical Research

2-Butyl-1-benzofuran-3-carbaldehyde serves as a crucial building block in the synthesis of innovative pharmaceutical compounds . It’s versatility finds its way into a wide array of scientific applications .

Anti-Tumor Activity

Benzofuran compounds, including 2-Butyl-1-benzofuran-3-carbaldehyde, have shown strong anti-tumor activities . They have been utilized as anticancer agents .

Antibacterial Activity

Benzofuran compounds have demonstrated significant antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs .

Anti-Oxidative Activity

These compounds also exhibit anti-oxidative activities . They can potentially be used in the treatment of diseases caused by oxidative stress .

Anti-Viral Activity

Benzofuran compounds have shown anti-viral activities . For example, a recently discovered macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Synthesis of Complex Structures

Benzofuran compounds are used in the synthesis of complex structures . Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities .

Anti-Cancer Therapy

The most recognized benzofuran compounds with extensive pharmaceutical applications include amiodarone, angelicin, bergapten, nodekenetin, xanthotoxin, and usnic acid. These compounds have been widely used in antiarrhythmic, dermatological, and anticancer therapy .

Antiarrhythmic Therapy

Amiodarone, a benzofuran compound, has been widely used in antiarrhythmic therapy . This illustrates the critical clinical application value of benzofuran compounds .

properties

IUPAC Name

2-butyl-1-benzofuran-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-2-3-7-13-11(9-14)10-6-4-5-8-12(10)15-13/h4-6,8-9H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQDWMWCWBOZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyl-1-benzofuran-3-carbaldehyde

Synthesis routes and methods

Procedure details

To a solution of DMF (59 g, 0.805 mol) in anhydrous DCM (300 mL) was added slowly at 0° C. under N2 atmosphere phosphorous oxy-chloride (123 g, 0.84 mol). The mixture was stirred at rt for 2 h. To this was added slowly 2-butyl-1-benzofuran (35 g, 0.21 mol) in anhydrous DCM (100 mL). The reaction mixture was slowly heated to 60° C. for 72 h, cooled to rt and poured into ice and extracted with EtOAc. The organic layer was washed with water, brine and dried over MgSO4. The solvent was removed under vacuum and the crude product purified by column chromatography over silica gel (PetEther/EtOAc) to give 2-butyl-1-benzofuran-3-carbaldehyde (30 g, 74%) as a light brown liquid.
Name
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
123 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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